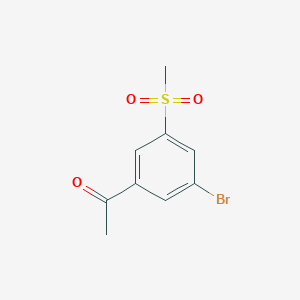![molecular formula C21H18O3 B12855499 4-(Benzyloxy)-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855499.png)
4-(Benzyloxy)-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the biphenyl family. It is characterized by the presence of a benzyloxy group, a methoxy group, and an aldehyde functional group attached to a biphenyl structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde typically involves the condensation of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar condensation reactions with optimized conditions for higher yields and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 4-(benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 4-(benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde is not fully understood. its biological activities are likely related to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(Benzyloxy)-3-methoxybenzaldehyde: Similar structure but lacks the biphenyl moiety.
4-(Benzyloxy)-3’-hydroxy[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
4-(Benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its benzyloxy, methoxy, and aldehyde functional groups attached to a biphenyl structure. This unique combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C21H18O3 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
5-(3-methoxyphenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C21H18O3/c1-23-20-9-5-8-17(13-20)18-10-11-21(19(12-18)14-22)24-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3 |
Clave InChI |
YBHLVRCKUZCVNJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Mercaptobenzo[d]oxazole-2-carbonitrile](/img/structure/B12855432.png)
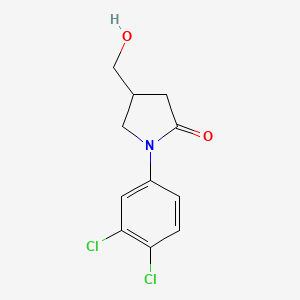

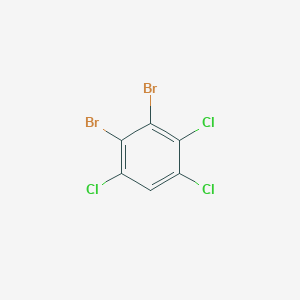

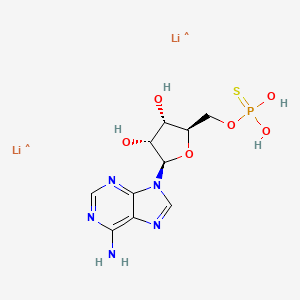
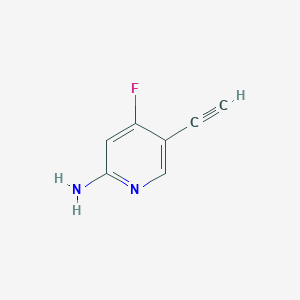
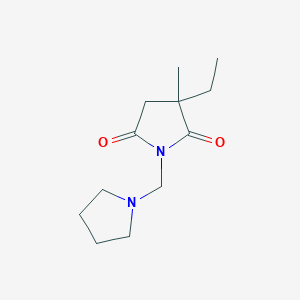
![9-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine](/img/structure/B12855513.png)
![3-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12855519.png)
